molecular formula C18H15BrN2O3S B11138842 (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11138842
M. Wt: 419.3 g/mol
InChI Key: GBRVCXASPZFCGZ-LFIBNONCSA-N
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Description

(5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a bromophenyl group, a furan ring, a morpholine moiety, and a thiazolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions One common approach is the condensation of 3-bromobenzaldehyde with 2-acetylfuran to form the intermediate chalcone, which is then reacted with thiosemicarbazide to yield the thiazolone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the bromophenyl group can produce a phenyl derivative.

Scientific Research Applications

(5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.

    Medicine: It is studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Thiazolidinones: Compounds with a thiazolidinone core structure.

    Furan derivatives: Compounds containing a furan ring with various substitutions.

Uniqueness

(5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of a bromophenyl group, a furan ring, a morpholine moiety, and a thiazolone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C18H15BrN2O3S/c19-13-3-1-2-12(10-13)15-5-4-14(24-15)11-16-17(22)20-18(25-16)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2/b16-11+

InChI Key

GBRVCXASPZFCGZ-LFIBNONCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)S2

Origin of Product

United States

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